molecular formula C15H19ClN2O B14732891 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone CAS No. 6103-61-3

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone

Katalognummer: B14732891
CAS-Nummer: 6103-61-3
Molekulargewicht: 278.78 g/mol
InChI-Schlüssel: GXGWQUTZOBNBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone is an organic compound that features a p-chlorophenyl group attached to a pyrrolidinone ring, with a piperidine ring also connected to the structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone typically involves the reaction of p-chlorobenzoyl chloride with piperidine, followed by cyclization with pyrrolidine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: p-Chlorobenzoyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate undergoes cyclization with pyrrolidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone
  • This compound analogs
  • This compound derivatives

Comparison

Compared to other similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its p-chlorophenyl group and pyrrolidinone ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

6103-61-3

Molekularformel

C15H19ClN2O

Molekulargewicht

278.78 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H19ClN2O/c16-12-4-6-13(7-5-12)18-11-8-14(15(18)19)17-9-2-1-3-10-17/h4-7,14H,1-3,8-11H2

InChI-Schlüssel

GXGWQUTZOBNBNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.